molecular formula C20H16N2O6 B2852294 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one CAS No. 950283-30-4

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

Cat. No.: B2852294
CAS No.: 950283-30-4
M. Wt: 380.356
InChI Key: BNLXHMZUUIZWAY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and 2H-chromen-2-one), an oxadiazole ring, and ether linkages (methoxy groups). These structural features could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the oxadiazole ring and the electron-donating methoxy groups. The aromatic rings could potentially undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and ether linkages could impact its solubility, while the oxadiazole ring could contribute to its stability .

Scientific Research Applications

Antimicrobial Activity

A series of coumarin-incorporated 1,3,4-oxadiazole derivatives, including compounds structurally related to "3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one," have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited significant in vitro growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. Compound variations without any substitution on the phenyl ring attached to the 1,3,4-oxadiazole moiety showed highly significant antimicrobial activity, indicating the potential of these derivatives in antimicrobial research (Bhat, Al-Omar, & Siddiqui, 2013).

Synthesis and Metal Complexation

Derivatives of "this compound" have been involved in the synthesis of novel complexes with platinum(II) and palladium(II) metal ions. These studies explore the structural characteristics and potential applications of these complexes in various fields, including catalysis and material science. The formation of these complexes involves interactions with the metal ions, demonstrating the versatile chemical properties and potential utility of these compounds in synthesizing new materials (Budzisz, Małecka, & Nawrot, 2004).

Spectral and Electrochemical Properties

The study of the spectral and electrochemical properties of derivatives of "this compound" reveals their potential as novel antibacterial and antioxidant derivatives. These compounds have been synthesized and characterized, showing promising antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. Furthermore, their antioxidant activities have been evaluated, indicating the possibility of using these derivatives in developing new antioxidant agents (Al-ayed, 2011).

Future Directions

Further studies could focus on the synthesis and characterization of this compound, as well as exploring its potential biological activities. Additionally, computational studies could be conducted to predict its properties and reactivity .

Properties

IUPAC Name

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-24-12-7-8-13(16(10-12)26-3)18-21-19(28-22-18)14-9-11-5-4-6-15(25-2)17(11)27-20(14)23/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLXHMZUUIZWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OC)OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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